molecular formula C26H52O6 B026269 Icosyl D-glucoside CAS No. 100231-68-3

Icosyl D-glucoside

Cat. No.: B026269
CAS No.: 100231-68-3
M. Wt: 460.7 g/mol
InChI Key: DHFUFHYLYSCIJY-WSGIOKLISA-N
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Description

Arachidyl glucoside is a sugar derivative used primarily as an emulsifier in various formulations. It is a non-ionic surfactant that helps stabilize emulsions, contributing to a pleasant skin feel. The compound is derived from natural sources such as rapeseed oil and sugar .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl glucoside is typically synthesized through a two-step process known as transglycosylation. The first step involves the glycosylation of a low-carbon alcohol (such as butanol) with glucose to form a low-carbon alkyl glucoside. In the second step, this intermediate reacts with arachidyl alcohol (a 20-carbon long-chain alcohol) through acetal exchange to produce arachidyl glucoside .

Industrial Production Methods: Industrial production of arachidyl glucoside involves the use of rapeseed oil and sugar as starting materials. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to facilitate the transglycosylation and acetal exchange reactions .

Chemical Reactions Analysis

Types of Reactions: Arachidyl glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of arachidyl glucoside, such as carboxylic acids, alcohols, and substituted glucosides .

Scientific Research Applications

Arachidyl glucoside has a wide range of applications in scientific research:

Mechanism of Action

Arachidyl glucoside functions primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It forms lamellar structures that entrap water, enhancing the moisturizing capacity of formulations. This mechanism is particularly beneficial in topical applications, where it improves skin hydration and barrier function .

Comparison with Similar Compounds

  • Decyl Glucoside
  • Lauryl Glucoside
  • Coco-Glucoside
  • Caprylyl/Capryl Glucoside

Comparison: Arachidyl glucoside is unique due to its long-chain alkyl group (20 carbons), which provides superior emulsifying properties compared to shorter-chain alkyl glucosides like decyl glucoside and lauryl glucoside. This long-chain structure enhances its ability to stabilize emulsions and improve skin hydration, making it particularly valuable in high-performance cosmetic and pharmaceutical formulations .

Properties

CAS No.

100231-68-3

Molecular Formula

C26H52O6

Molecular Weight

460.7 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol

InChI

InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1

InChI Key

DHFUFHYLYSCIJY-WSGIOKLISA-N

SMILES

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Key on ui other cas no.

100231-68-3

Origin of Product

United States

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